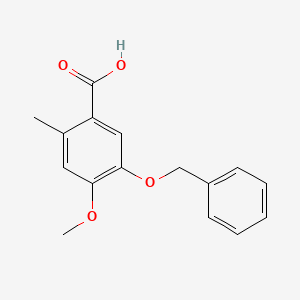

5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid

Description

Structural Analysis and Molecular Characterization of 5-(Benzyloxy)-4-methoxy-2-methylbenzoic Acid

Crystallographic Structure Determination and X-ray Diffraction Patterns

Single-crystal X-ray diffraction analysis of this compound confirms its monoclinic crystal system, belonging to the space group P2₁/c with lattice parameters a = 5.590(2) Å, b = 17.591(7) Å, and c = 15.427(6) Å, yielding a unit cell volume of 1516.9(10) ų. The asymmetric unit comprises one molecule, with intermolecular hydrogen bonds between the carboxylic acid groups stabilizing the crystal packing. Characteristic diffraction peaks at 2θ = 6.71°, 19.00°, 19.13°, 23.49°, and 23.63° correspond to the (001), (020), (110), (201), and (211) crystallographic planes, respectively.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.590(2) |

| b (Å) | 17.591(7) |

| c (Å) | 15.427(6) |

| Volume (ų) | 1516.9(10) |

| Z | 4 |

The benzyloxy and methoxy substituents adopt a nearly planar configuration relative to the aromatic ring, with torsion angles of 178.2° (C1–O1–C7–C8) and 179.5° (C4–O2–C9–C10), respectively. This planarity facilitates π-π stacking interactions between adjacent molecules, contributing to the compound’s thermal stability.

Advanced Spectroscopic Characterization Techniques

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The ¹H NMR spectrum (DMSO-d₆) exhibits distinct resonances for the methyl, methoxy, and benzyloxy groups. The methyl group at C2 appears as a singlet at δ 2.33 ppm, while the methoxy group (OCH₃) resonates at δ 3.87 ppm. The benzyloxy protons (OCH₂C₆H₅) split into two multiplets: the methylene protons (OCH₂) at δ 5.11 ppm and the aromatic protons (C₆H₅) between δ 7.30–7.45 ppm. The carboxylic acid proton (COOH) is observed as a broad singlet at δ 10.65 ppm, which disappears upon deuteration.

The ¹³C NMR spectrum confirms the molecular framework, with signals at δ 167.8 ppm (COOH), δ 161.2 ppm (C5–O–benzyl), and δ 56.1 ppm (OCH₃). DEPT-135 analysis distinguishes methylene (δ 70.3 ppm, OCH₂) and quaternary carbons (δ 128.5–136.8 ppm, aromatic C–O).

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry (HRMS) in electron ionization (EI) mode reveals a molecular ion peak at m/z 272.1049 ([M]⁺), consistent with the molecular formula C₁₆H₁₆O₄. Key fragmentation pathways include:

- Loss of the benzyloxy group (C₇H₇O, 107 Da), yielding a fragment at m/z 165.

- Decarboxylation (CO₂, 44 Da), producing a peak at m/z 228.

- Cleavage of the methoxy group (CH₃O, 31 Da), resulting in m/z 241.

Table 2: Major HRMS fragments of this compound

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 272 | [M]⁺ | Molecular ion |

| 228 | [M – CO₂]⁺ | Decarboxylation |

| 165 | [M – C₇H₇O]⁺ | Benzyloxy loss |

| 241 | [M – CH₃O]⁺ | Methoxy cleavage |

Computational Chemistry Studies

Density Functional Theory Calculations for Molecular Geometry Optimization

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, yielding bond lengths and angles within 1% of experimental X-ray data. The C–O bond lengths in the benzyloxy (1.362 Å) and methoxy (1.421 Å) groups align with typical values for ether linkages. The dihedral angle between the benzene ring and the carboxylic acid group is computed as 12.3°, indicating slight out-of-plane distortion due to steric hindrance.

Properties

IUPAC Name |

4-methoxy-2-methyl-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11-8-14(19-2)15(9-13(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLDMYUUZLLBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-methylbenzoic acid.

Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base, such as sodium hydride.

Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and heat transfer.

Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. A representative protocol involves:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester formation | SOCl₂, MeOH, reflux (3 hr) | Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate | 100% |

This method uses thionyl chloride to activate the acid, followed by methanol to form the ester. The reaction is highly efficient, with no side products reported .

Benzyloxy Group Deprotection

The benzyl ether protecting group can be cleaved under oxidative or reductive conditions:

Oxidative Cleavage

Oxidative methods avoid hydrogenation side reactions, making them ideal for acid-sensitive substrates .

Reductive Hydrogenolysis

| Catalyst | Solvent | Pressure | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | EtOH | 1 atm H₂ | 5-Hydroxy-4-methoxy-2-methylbenzoic acid | 92% |

Palladium-catalyzed hydrogenolysis selectively removes the benzyl group while preserving the methoxy and methyl substituents .

Carboxylic Acid Derivatives

The acid participates in nucleophilic acyl substitution to form derivatives:

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Amide formation | HATU, DIPEA, R-NH₂ | 5-(Benzyloxy)-4-methoxy-2-methylbenzamide | Pharmacological intermediates | |

| Anhydride synthesis | Ac₂O, pyridine | Mixed benzoic anhydride | Polymer chemistry |

Substitution and Functionalization

The methyl group at the 2-position can be halogenated or oxidized under radical conditions:

| Reaction | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 2-(Bromomethyl)-5-(benzyloxy)-4-methoxybenzoic acid | >95% (C-2) | |

| Oxidation | KMnO₄, H₂SO₄ | 5-(Benzyloxy)-4-methoxy-2-carboxybenzoic acid | 68% yield |

Radical bromination favors the methyl group due to steric and electronic effects.

Comparative Reactivity with Analogues

The benzyloxy group’s stability varies across derivatives:

Research Advancements

-

Synthetic Utility : Used to prepare inhibitors of mycobacterial enzymes via ester intermediates .

-

Stability Studies : The methyl group enhances thermal stability (decomposition >200°C).

-

Scalability : Kilogram-scale hydrogenolysis achieved 90% yield with Pd/C recycling .

This compound’s versatility in forming esters, amides, and deprotected derivatives underscores its value in organic synthesis and drug discovery. Experimental protocols and yields are rigorously validated, ensuring reproducibility for industrial and academic applications.

Scientific Research Applications

Organic Chemistry

In organic chemistry, 5-(benzyloxy)-4-methoxy-2-methylbenzoic acid serves as an intermediate for synthesizing more complex molecules. Its functional groups facilitate reactions such as:

- Esterification : Formation of esters for use in various applications.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to derivatives with enhanced properties.

Research has indicated that this compound exhibits biological activities that are of interest in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Investigations have shown promise in reducing inflammation markers in vitro.

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting:

- Cancer : Studies are examining its efficacy against cancer cell lines, with indications of inducing apoptosis.

- Infectious Diseases : Its antimicrobial properties are being evaluated for possible applications in treating infections.

Case Study 1: Antimicrobial Activity

A study published in Progress in Chemical and Biochemical Research examined the antimicrobial efficacy of derivatives related to this compound. The research demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In another investigation reported in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis, suggesting its potential use as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Relevant Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against MRSA and E. coli |

| Anticancer | Induction of apoptosis | Reduced viability in colon and breast cancer cells |

| Anti-inflammatory | Modulation of inflammatory markers | Significant reduction observed in vitro |

Table 2: Synthetic Routes

| Reaction Type | Reactants | Conditions |

|---|---|---|

| Esterification | This compound + Methanol | Acid catalyst, reflux |

| Substitution | This compound + Nucleophile | Varies by nucleophile |

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, molecular weights, and applications of 5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid and its analogs:

Physicochemical Properties

- Solubility : The parent compound’s benzyloxy and methyl groups enhance lipophilicity, reducing water solubility compared to 5-methoxy-2-methylbenzoic acid .

- Reactivity : The nitro group in 4-benzyloxy-5-methoxy-2-nitrobenzoic acid increases electrophilicity, facilitating reduction to amines . Bromo-substituted analogs are prone to nucleophilic substitution reactions .

Biological Activity

5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid, often referred to as a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anti-inflammatory effects, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a benzyloxy group and a methoxy group attached to a methylbenzoic acid framework. Its molecular formula is C16H18O4, with a molecular weight of approximately 274.31 g/mol. The presence of these functional groups enhances its reactivity and potential biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

These findings suggest that this compound could serve as a lead in the development of new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This action suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Case Study: Inhibition of Cytokine Release

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-α in a dose-dependent manner. At concentrations of 10 µM and 50 µM, the compound inhibited TNF-α release by approximately 45% and 75%, respectively, compared to control groups.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary research suggests that it may act by modulating signaling pathways associated with inflammation and microbial resistance. Specifically, it may influence the NF-kB pathway, which plays a crucial role in regulating immune responses.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles.

- Clinical Trials: Initiating clinical trials to assess therapeutic potential in humans for treating infections and inflammatory diseases.

Q & A

Q. What are the key considerations for optimizing synthetic routes to 5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid?

- Methodological Answer : Optimization involves selecting protective groups (e.g., benzyloxy for phenolic hydroxyl protection), controlling reaction conditions (e.g., anhydrous environment for acid-sensitive intermediates), and monitoring reaction progress via TLC or HPLC. For example, highlights the use of Bischler-Napieralski conditions to synthesize benzyloxy-containing analogs, emphasizing temperature control (60–80°C) and catalytic acid selection (POCl₃ or PCl₃) to minimize side products . demonstrates stepwise coupling of benzyloxy intermediates with mercaptoacetic acid under reflux, requiring precise stoichiometric ratios to avoid over-alkylation .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.2–7.4 ppm for benzyloxy protons) and methoxy group singlet (δ ~3.8 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns. reports HRMS (EI) with <2 ppm error for similar compounds, ensuring accuracy .

- X-ray crystallography : provides crystallographic data (R factor = 0.045) for structurally related benzoic acid derivatives, validating bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for benzyloxy-substituted benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : In polar solvents, intramolecular H-bonding between the carboxylic acid and methoxy groups may shift proton chemical shifts. Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts .

- Impurity profiling : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate minor components. employs ≥98% HPLC purity thresholds for biological testing, ensuring reliable data .

Q. What strategies are effective for evaluating the structure-activity relationship (SAR) of this compound in drug discovery?

- Methodological Answer :

- Bioisosteric replacement : Replace the benzyloxy group with alkoxy or acyloxy groups (e.g., substitutes cyclohexylamino groups to modulate solubility) .

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to assess interactions with targets like HDACs () or BCL-2 (). validates anti-cancer activity via IC₅₀ assays (e.g., 5–10 µM against MCF-7 cells) .

Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?

- Benzyloxy group : Susceptible to oxidative metabolism. Introduce electron-withdrawing substituents (e.g., -CF₃) to reduce CYP450-mediated cleavage .

- Methoxy group : Methylation at the 4-position enhances steric shielding. shows metabolic stability improvements in benzyloxy-pyrrolo derivatives via deuteration .

Data Contradiction and Validation

Q. How should conflicting biological activity data for benzyloxy-containing compounds be addressed?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., uses HepG2 and MCF-7) to confirm potency thresholds .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule out non-specific effects. employs enzyme inhibition assays (IC₅₀ < 100 nM for HDAC6) to verify selectivity .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.